5-Amino-6-hydroxy-4-oxohexanoic acid
Description
5-Amino-6-hydroxy-4-oxohexanoic acid is a critical intermediate in the biosynthesis of the antibiotic alaremycin. It is synthesized enzymatically via the condensation of serine and succinyl-CoA by the enzyme AlmA, which exhibits a strong substrate preference for serine (lower Km = 0.8 ± 0.1 mM) over glycine (Km = 250 mM) . The compound features a hexanoic acid backbone with a hydroxyl group at position 6, an amino group at position 5, and a ketone at position 2. Its unique functional groups contribute to its role in secondary metabolism and reported antibacterial activity .
Properties
CAS No. |
78524-74-0 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-amino-6-hydroxy-4-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(3-8)5(9)1-2-6(10)11/h4,8H,1-3,7H2,(H,10,11) |
InChI Key |
PLPRTZMQOHOKQU-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(=O)C(CO)N |
Canonical SMILES |
C(CC(=O)O)C(=O)C(CO)N |
Synonyms |
4-keto-5-amino-6-hydroxyhexanoic acid 5-Amino-6-hydroxy-4-oxohexanoic acid KA-6-HHA |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, ALA; CAS 106-60-5)
Structural Differences :
- Backbone: Pentanoic acid (shorter chain length).
- Functional Groups: Amino group at position 5, ketone at position 4; lacks the hydroxyl group at position 4.
8-Amino-7-oxooctanoic Acid Hydrochloride (CAS 168689-41-6)
Structural Differences :
- Backbone: Octanoic acid (longer chain).
- Functional Groups: Amino group at position 8, ketone at position 7; lacks hydroxyl groups.
5-Amino-6-Cyclohexyl-4-hydroxy-2-isobutyl-hexanoic Acid (CAL; CAS not provided)
Structural Differences :
- Substituents : Cyclohexyl and isobutyl groups at positions 6 and 2, respectively.
- Functional Groups: Hydroxyl at position 4, amino at position 4.
Properties :
6-(4-(1-Carboxyethyl)phenyl)-5-oxohexanoic Acid (CAS not provided)
Structural Differences :
- Backbone: Hexanoic acid with a phenyl-carboxyethyl branch.
- Functional Groups: Ketone at position 5; lacks amino and hydroxyl groups.
Comparative Analysis Table
Research Findings and Implications
- Enzymatic Specificity: The hydroxyl group at position 6 in this compound is critical for its role in alaremycin biosynthesis, as mutations in AlmA (e.g., S82T/G86S) disrupt this pathway but enhance ALA production .
- Biological Activity: The antibacterial properties of this compound contrast with ALA’s role in heme synthesis, highlighting how minor structural changes (e.g., chain length, hydroxylation) dictate function .
- Synthetic Accessibility : Compounds like CAL and phenyl-substituted derivatives require complex organic synthesis, whereas the target compound is biosynthesized, emphasizing the efficiency of enzymatic routes .
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